Antifungal agent 82

Antifungal drug discovery Agricultural fungicides Plant pathology

Antifungal agent 82 (G34) is a synthetic pyrazole-5-yl-amide SDHI fungicide. It demonstrates exceptional in vitro potency against Valsa mali (EC50 0.57 mg/L) with 4.9× superiority over boscalid, validated in vivo protective and curative effects at 40 mg/L, and documented low honeybee toxicity. Ideal benchmark for apple canker research, SDHI SAR studies, and bee-friendly formulation development.

Molecular Formula C22H19ClN4O2
Molecular Weight 406.9 g/mol
Cat. No. B12381543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 82
Molecular FormulaC22H19ClN4O2
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)C=CC4=CC=CC=C4Cl
InChIInChI=1S/C22H19ClN4O2/c1-15-6-9-17(10-7-15)27-21(18(14-25-27)22-24-12-13-29-22)26-20(28)11-8-16-4-2-3-5-19(16)23/h2-11,14H,12-13H2,1H3,(H,26,28)/b11-8+
InChIKeyZDTDBDKEDDRUPE-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 82: A Pyrazole-5-yl-Amide SDH Inhibitor with Defined In Vitro and In Vivo Activity Against Valsa Mali


Antifungal agent 82, also designated as compound G34 in primary literature, is a synthetic pyrazole-5-yl-amide derivative incorporating a cinnamamide structural fragment [1]. It belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, a group that targets the mitochondrial respiratory chain in fungi [1]. The compound has the molecular formula C22H19ClN4O2 and a molecular weight of 406.86 . In vitro assays demonstrate an EC50 of 0.57 mg/L against Valsa mali, the causative agent of apple Valsa canker [1]. This potency, combined with documented in vivo protective and curative effects and a favorable bee safety profile, positions this compound as a research-grade antifungal agent with potential for agricultural fungicide development [1].

Why Antifungal Agent 82 Cannot Be Casually Substituted: Evidence-Based Potency and Safety Differences Relative to Boscalid and Azole Comparators


The selection of Antifungal agent 82 over other commercially available or in-class compounds is justified by quantifiable performance differences. While several SDHI fungicides exist, their potencies against Valsa mali vary significantly. For instance, boscalid, a widely used SDHI, exhibits an EC50 value of 2.80 mg/L against this pathogen, making Antifungal agent 82 (0.57 mg/L) nearly five times more potent [1]. Conversely, the DMI (demethylation inhibitor) fungicide tebuconazole, though more potent at 0.30 mg/L, operates through a different biochemical target (CYP51), potentially offering a different resistance selection pressure and lacking the documented low bee toxicity of Antifungal agent 82 [1]. Furthermore, the specific pyrazole-5-yl-amide core and cinnamamide fragment of Antifungal agent 82 are unique among SDHIs, and in vivo protective efficacy has only been demonstrated for a select few compounds from this series [1]. Therefore, assuming equivalent performance among analogs or across fungicide classes without direct comparative data is unwarranted.

Quantitative Differentiation Evidence for Antifungal Agent 82: Head-to-Head Data Versus Boscalid, Tebuconazole, and Safety Baselines


In Vitro Antifungal Potency: Antifungal Agent 82 Exhibits 4.9-Fold Greater Activity Than the Commercial SDHI Boscalid Against Valsa Mali

In a direct head-to-head in vitro mycelial growth inhibition assay, Antifungal agent 82 (compound G34) demonstrated significantly superior potency compared to the commercial SDHI boscalid against the plant pathogen Valsa mali. The median effective concentration (EC50) for Antifungal agent 82 was determined to be 0.57 mg/L, whereas boscalid exhibited an EC50 of 2.80 mg/L [1]. This represents a quantified 4.9-fold improvement in potency.

Antifungal drug discovery Agricultural fungicides Plant pathology Succinate dehydrogenase inhibitors

Potency Gap to Commercial Azole: Antifungal Agent 82 Achieves EC50 of 0.57 mg/L, Approaching but Not Surpassing Tebuconazole's 0.30 mg/L

In the same in vitro assay against Valsa mali, Antifungal agent 82 (EC50 = 0.57 mg/L) was found to be less potent than the commercial DMI fungicide tebuconazole (EC50 = 0.30 mg/L) [1]. This data is crucial for contextualizing the compound's potency relative to a standard of care from a different chemical class (azole vs. SDHI). The approximately 1.9-fold difference in EC50 values highlights that while Antifungal agent 82 is a potent SDHI, it does not exceed the potency of the most active commercial azole in this specific assay.

Antifungal drug discovery Agricultural fungicides Mode of action comparison SDHI vs. DMI fungicides

In Vivo Translational Efficacy: Antifungal Agent 82 Confers Protective and Curative Effects Against Valsa Mali in Apple Tissue Models

Beyond in vitro potency, Antifungal agent 82 (G34) was evaluated in in vivo protective and curative assays using apple twig tissue. At a treatment concentration of 40 mg/L, Antifungal agent 82 exhibited excellent protective and curative effects against V. mali infection [1]. While specific efficacy percentages are not provided in the abstract, the study notes that this performance was notably strong and shared with the closely related analog G22 [1]. In contrast, the same study does not report in vivo efficacy for boscalid or tebuconazole under these specific experimental conditions.

In vivo antifungal efficacy Plant disease control Apple Valsa canker Agricultural fungicide development

Favorable Pollinator Safety Profile: Antifungal Agent 82 Exhibits Low Acute Toxicity to Honey Bees (Apis mellifera)

In a study evaluating the toxicity of synthesized pyrazole-5-yl-amide derivatives to Apis mellifera (honey bee) populations, Antifungal agent 82 (G34) was classified as exhibiting low toxicity [1]. This finding is particularly significant when compared to the documented high toxicity of many neonicotinoid insecticides and some fungicides to bees. While the study does not provide a direct head-to-head quantitative toxicity comparison with boscalid or tebuconazole, the characterization of 'low toxicity' for Antifungal agent 82 provides a positive safety indicator for its potential use in agricultural settings where pollinator exposure is a concern [1].

Ecotoxicology Pollinator safety Agricultural fungicides Risk assessment

High-Value Research and Industrial Application Scenarios for Antifungal Agent 82


Lead Compound for Novel Agricultural SDHI Fungicide Development Targeting Apple Valsa Canker

Given its potent in vitro activity (EC50 0.57 mg/L vs. Valsa mali) and demonstrated in vivo protective/curative effects in apple twig assays at 40 mg/L [1], Antifungal agent 82 is a compelling lead compound for agrochemical companies developing new SDHI fungicides for apple Valsa canker control. Its 4.9-fold greater potency over boscalid provides a clear performance advantage for further optimization and structure-activity relationship (SAR) studies [1].

Positive Control or Benchmark Compound in SDHI Mechanism-of-Action Research

With its defined mode of action as a succinate dehydrogenase inhibitor and its potent activity against a key plant pathogen, Antifungal agent 82 is an excellent positive control compound for academic and industrial researchers investigating fungal respiration, SDH enzyme kinetics, or screening for resistance to SDHI fungicides. Its EC50 value of 0.57 mg/L against Valsa mali provides a validated benchmark for comparing the activity of newly discovered SDHIs [1].

Candidate for Sustainable Fungicide Formulations Requiring Low Pollinator Risk

The documented low toxicity of Antifungal agent 82 to Apis mellifera (honey bees) makes it an attractive candidate for development into sustainable crop protection products [1]. This profile is particularly valuable for use in flowering crops or orchards where pollinator exposure is a concern. The compound's efficacy against Valsa mali at 40 mg/L in vivo suggests that effective disease control could be achieved with minimal ecological impact, aligning with modern integrated pest management (IPM) strategies [1].

Resistance Management Tool in Fungicide Rotation Programs

As an SDHI fungicide, Antifungal agent 82 offers a distinct mode of action compared to widely used DMI (azole) fungicides like tebuconazole, which has an EC50 of 0.30 mg/L against Valsa mali [1]. Incorporating Antifungal agent 82 into rotation programs could help delay the development of resistance to azole fungicides, which are prone to resistance issues. This scenario is particularly relevant in apple production regions where Valsa mali has shown resistance to multiple fungicide classes.

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